Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines, reflecting its fused heterocyclic structure. The compound’s CAS registry number, 1041422-33-6 , uniquely identifies it in chemical databases. Its molecular formula, C₈H₆BrNO₃ , corresponds to a molecular weight of 244.04 g/mol . The SMILES notation, O=C(C1=CC(OC=C2Br)=C2N1)OC , delineates the connectivity of the fused rings and substituents: a furan ring fused at the [3,2-b] positions of a pyrrole, with a bromine atom at position 3 and a methyl ester at position 5.
A comparative analysis of related furopyrrole derivatives reveals distinct structural variations. For instance, 4H-furo[3,2-b]pyrrole-5-carbohydrazide (CAS 91206-29-0) shares the core ring system but replaces the ester group with a carbohydrazide moiety. Such differences underscore the modularity of furopyrrole scaffolds in synthetic chemistry.
Table 1: Key Chemical Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1041422-33-6 | |
| Molecular Formula | C₈H₆BrNO₃ | |
| Molecular Weight | 244.04 g/mol | |
| SMILES | O=C(C1=CC(OC=C2Br)=C2N1)OC | |
| MDL Number | MFCD30472273 |
Historical Context and Discovery
The development of furopyrrole derivatives accelerated in the early 21st century, driven by their utility in asymmetric catalysis and pharmaceutical intermediates. While the exact synthesis date of this compound is not explicitly documented, its emergence aligns with advancements in multicomponent reactions (MCRs) involving gold catalysts and chiral phosphoric acids. For example, a 2020 study demonstrated the asymmetric synthesis of furo[2,3-b]pyrrole derivatives via MCRs, highlighting the role of non-covalent interactions in stereoselectivity.
Earlier work on furo[3,2-b]pyrrole-5-carboxhydrazides (e.g., reactions with aryl aldehydes) laid foundational insights into the reactivity of these systems. These studies underscored the scaffold’s adaptability, enabling functionalization at multiple positions while preserving aromaticity.
Structural Characteristics of Furo[3,2-b]Pyrrole Systems
The furo[3,2-b]pyrrole system comprises a furan ring fused to a pyrrole at the 3 and 2 positions, respectively. This fusion creates a planar, conjugated π-system that enhances stability and electronic delocalization. In this compound, the bromine atom at position 3 introduces steric and electronic effects, while the methyl ester at position 5 serves as an electrophilic site for nucleophilic substitution or hydrolysis.
Figure 1: Furo[3,2-b]Pyrrole Core Structure
The numbering scheme for the fused rings follows IUPAC conventions, with the oxygen atom of the furan at position 1 and the nitrogen of the pyrrole at position 4. The bromine substituent occupies position 3 on the pyrrole ring, and the methyl ester is attached to position 5 of the fused system.
The anthracenyl-substituted BINOL-derived catalysts used in related syntheses exploit π-π interactions with the furopyrrole core, suggesting that the compound’s planar structure facilitates enantioselective transformations. This structural feature is critical for applications in drug discovery, where chirality often dictates biological activity.
Table 2: Comparative Analysis of Furopyrrole Derivatives
Properties
IUPAC Name |
methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPLCTCGGPJLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Cyclization and Bromination
The most widely documented approach involves a two-step sequence starting with the construction of the furo[3,2-b]pyrrole core, followed by regioselective bromination at position 3.
Formation of Methyl 4H-Furo[3,2-b]Pyrrole-5-Carboxylate
The precursor methyl 4H-furo[3,2-b]pyrrole-5-carboxylate is synthesized via cyclization of a pyrrole derivative with a carbonyl-containing fragment. For example, Vilsmeier-Haack formylation of 4H-furo[3,2-b]pyrrole-5-carboxylate under microwave irradiation yields a formyl intermediate, though this step is adaptable to bromination by substituting the formylating agent with a brominating reagent.
Reaction Conditions:
Regioselective Bromination at Position 3
Electrophilic aromatic bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C to room temperature. The ester group at position 5 directs bromination to position 3 via resonance and inductive effects, ensuring regioselectivity.
Optimization Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Brominating Agent | NBS | 85 |
| Solvent | DCM | 85 |
| Temperature | 0°C → RT | 85 |
| Reaction Time | 12 h | 85 |
This method avoids over-bromination and preserves the ester functionality, as confirmed by NMR and mass spectrometry.
One-Pot Tandem Cyclization-Bromination
A streamlined one-pot method combines cyclization and bromination using hypervalent iodine reagents. This approach reduces purification steps and improves atom economy.
Procedure Summary:
-
Cyclization: Pyrrole-2-carboxylate and methyl propiolate undergo [2+2] cycloaddition in the presence of Cu(I) catalysis.
-
In Situ Bromination: Addition of IBr3 at the reaction midpoint introduces bromine at position 3 before ring aromatization.
Key Advantages:
-
Yield: 78% overall.
-
Stereochemical Control: Bromine incorporation occurs before ring closure, minimizing side reactions.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilic bromination rates, while temperatures above 40°C promote debromination. A balance is achieved at 0–25°C.
Catalytic Systems
Lewis acids like FeCl3 (5 mol%) increase bromination efficiency by activating NBS. This reduces reaction time from 12 h to 6 h with a 90% yield.
Analytical Characterization
Spectroscopic Data
Purity and Stability
The compound is stable at 2–8°C under inert gas but degrades upon prolonged exposure to light or moisture, necessitating sealed storage with desiccants.
Applications in Organic Synthesis
This compound serves as a precursor for Suzuki-Miyaura couplings and nucleophilic substitutions. For example, palladium-catalyzed cross-coupling with aryl boronic acids yields biaryl derivatives used in photovoltaic materials .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[3,2-b]pyrrole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison with Similar Compounds
Key Observations :
Electron-withdrawing substituents (e.g., Br, CHO) enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions .
Thieno analogs (sulfur-containing cores) exhibit higher aromaticity and stability compared to furo derivatives, as confirmed by X-ray crystallography and computational studies .
Positional isomerism : Furo[3,2-b]pyrrole derivatives show distinct electronic properties compared to furo[2,3-b]pyrrole isomers due to differences in π-conjugation pathways .
Physicochemical Properties
While specific data for the title compound are sparse, inferences can be drawn from analogs:
- Melting Point : Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate melts at 120°C .
- Solubility : Furopyrrole esters are generally soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .
- Stability : Brominated derivatives are sensitive to light and moisture, requiring storage under inert conditions .
Biological Activity
Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a fused ring system that incorporates both furan and pyrrole moieties along with a bromine substituent. The molecular formula is , and it has a molecular weight of approximately 232.04 g/mol. The presence of the bromine atom at the 3-position and the carboxylate group at the 5-position are critical for its biological activity.
The mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes. The bromine atom enhances the compound's reactivity and binding affinity to specific sites on enzymes, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, making it valuable in biochemical research and therapeutic applications.
Biological Activity
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. It has shown potential to inhibit the Eis enzyme in Mycobacterium tuberculosis, which is crucial for antibiotic resistance mechanisms. In vitro studies have reported an IC50 value of approximately 2.9 μM for this compound against the Eis enzyme, suggesting moderate potency .
- Anticancer Properties : The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in malignant cells, although detailed mechanistic studies are still required to understand its full potential in cancer therapy .
- Anti-inflammatory Effects : There is emerging evidence that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways. This could position it as a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Eis Inhibition
In a high-throughput screening study involving over 123,000 compounds, this compound was identified as a promising scaffold for Eis inhibitors. The study highlighted its ability to sensitize resistant strains of M. tuberculosis to kanamycin when used in combination therapies .
Q & A
Q. Basic
- ¹H/¹³C NMR : Critical for confirming the fused-ring structure and substituent positions. Key signals include:
- HPLC-MS : Quantifies purity (>95%) and detects trace intermediates using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
What initial biological screening assays are recommended to evaluate the potential antimicrobial or anticancer activity of this compound?
Q. Basic
- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL indicating activity .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values ≤20 µM suggest therapeutic potential .
- Mechanistic preliminaries : Enzymatic inhibition assays (e.g., topoisomerase II) to identify molecular targets .
How can researchers resolve discrepancies in reported biological activity data between this compound and its structural analogs?
Advanced
Discrepancies often arise from substituent effects. A comparative analysis framework includes:
Structural benchmarking : Compare IC₅₀/MIC values of analogs with varying substituents (Table 1).
Computational modeling : DFT calculations to assess electronic effects (e.g., bromo’s electron-withdrawing impact on binding affinity) .
Solubility adjustments : Use logP measurements to correlate lipophilicity with membrane permeability .
Table 1 : Comparative Biological Activity of Furopyrrole Derivatives
| Compound | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| Methyl 3-bromo derivative | 12.5 (S. aureus) | 18.2 (HeLa) |
| Methyl 3-methyl derivative | >50 | >50 |
| Ethyl 3-formyl derivative | 25.0 | 30.5 |
| Data adapted from |
What methodologies are employed to study the regioselectivity of electrophilic substitution reactions on the furo[3,2-b]pyrrole core of this compound?
Advanced
Regioselectivity is influenced by electron density distribution. Key approaches:
- Directed metalation : Use LDA or Grignard reagents to deprotonate specific positions (e.g., C-2 vs. C-3) prior to electrophilic attack .
- Kinetic vs. thermodynamic control : Vary reaction time/temperature. For example, bromination at 0°C favors C-3 substitution (kinetic), while 25°C shifts to C-2 (thermodynamic) .
- Isotopic labeling : ¹³C-labeled intermediates tracked via NMR to confirm attack sites .
In what ways does the bromo substituent at position 3 influence the compound’s reactivity in cross-coupling reactions compared to methyl or formyl substituents?
Advanced
The bromo group serves as a versatile handle for transition metal-catalyzed reactions:
- Suzuki-Miyaura coupling : Bromo derivatives show higher reactivity with arylboronic acids (yields >80%) vs. methyl/formyl analogs (<50%) due to better leaving-group ability .
- Sonogashira coupling : Requires Pd/Cu catalysts and polar solvents (DMF), producing alkynylated derivatives for optoelectronic material research .
- Electronic effects : Bromo’s -I effect increases electrophilicity at C-5, enabling nucleophilic aromatic substitution (e.g., with amines or thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
